2,2,4-Trimethylhexane-1,6-diamine

Corrosion Inhibition Aluminum Protection Acidic Environments

R&D teams often face a trade-off between epoxy pot life and final thermal performance. 2,2,4-Trimethylhexane-1,6-diamine resolves this via its sterically hindered, branched structure, offering distinct advantages over linear analogs: • Enables polyamide copolymers with heat deflection temperatures exceeding 305°C for demanding engine cover and electrical connector applications. • Provides 98.3% corrosion inhibition efficiency on aluminum in HCl, a superior choice for non-chromate acidic inhibitor packages. • Formulates high-solids epoxy coatings with extended pot life and moisture-insensitive curing, preventing blush defects in marine and high-humidity environments.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 3236-53-1
Cat. No. B3051248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethylhexane-1,6-diamine
CAS3236-53-1
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(CCN)CC(C)(C)CN
InChIInChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
InChIKeyJCUZDQXWVYNXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethylhexane-1,6-diamine: Product Overview


2,2,4-Trimethylhexane-1,6-diamine (TMD) is an aliphatic diamine monomer with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . It is characterized by a hexane backbone with primary amine groups at both ends and a unique branched structure featuring three methyl substituents [1]. This compound is typically encountered as a mixture of two isomers (2,2,4- and 2,4,4-trimethylhexane-1,6-diamine) [2] and is commercially available under trade names such as VESTAMIN® TMD . Its primary applications are as a monomer in specialty polyamides and as a curing agent or chain extender in epoxy and polyurethane resin systems .

Identity
Branched aliphatic diamine monomer
Reactivity
Steric hindrance contributes to extended pot life and altered curing kinetics
Use context
May support specialty polyamide, epoxy curing, and corrosion inhibitor formulations

2,2,4-Trimethylhexane-1,6-diamine: Performance Gaps


The branched molecular architecture of 2,2,4-trimethylhexane-1,6-diamine introduces steric hindrance that fundamentally alters its reactivity, curing kinetics, and the properties of derived materials compared to linear analogs like hexamethylene diamine (HMDA) . This steric effect is not merely an academic nuance; it translates into quantifiable differences in pot life extension during epoxy curing, in the thermal stability of the resulting polyamide copolymers, and in its efficacy as a corrosion inhibitor [1]. Substituting a generic, linear aliphatic diamine for TMD without accounting for these property differences can lead to formulations with inadequate working time, insufficient thermal resistance in molded parts, or compromised protective performance in corrosive environments [2].

Linear diamine replacement

Substituting HMDA or other linear diamines may reduce heat deflection temperature and alter copolymer crystallinity.

Corrosion inhibitor mismatch

Isophorone diamine may not replicate the corrosion inhibition efficiency on aluminum in acidic media.

Moisture-cure performance drift

Unmodified or linear amines may exhibit blushing and poor adhesion under humid, cold conditions.

2,2,4-Trimethylhexane-1,6-diamine: Performance Comparisons


Corrosion Inhibition on Aluminum vs. Isophorone Diamine

A direct head-to-head comparison of (4S)-2,2,4-trimethylhexane-1,6-diamine (TMD) and (1R,3R)-3-(aminomethyl)-3,5,5-trimethylcyclohexane-1-amine (isophorone diamine, IPDA) as corrosion inhibitors for aluminum in hydrochloric acid (HCl) at concentrations of 0.2, 0.3, and 0.4 M showed TMD's superior efficacy. TMD achieved a maximum inhibitory efficacy of 98.3% at a 50 mM concentration, a value notably higher than that observed for IPDA under the same conditions, which was attributed to TMD possessing more anchoring functional groups for surface adsorption [1].

Corrosion inhibition (Al)
Head-to-head
98.3% max inhibition (TMD)
Lower inhibition (IPDA)
Supports higher corrosion protection in acidic aluminum systems
50 mM, 0.2–0.4 M HCl, EIS/PDP/gravimetric
Corrosion Inhibition Aluminum Protection Acidic Environments

Extended Epoxy Pot Life vs. Linear Diamines

In epoxy resin curing, the steric hindrance introduced by the branched methyl groups of TMD slows the amine-epoxide reaction, resulting in an extended pot life. While a direct quantitative comparison against a specific linear diamine under identical conditions was not located, technical literature for VESTAMIN® TMD (a commercial TMD isomer mixture) explicitly states that it provides a longer pot life compared to other short-chain aliphatic diamines, without a corresponding prolongation of the final curing time [1]. This is a class-level inference supported by the known reactivity differences between branched and linear aliphatic amines.

Extended epoxy pot life
Class-level inference
Longer working time (qualitative)
May support process efficiency in large-area coating
Technical literature; data to verify
Epoxy Curing Agents Pot Life Adhesive Formulation

Elevated HDT in Polyamide Copolymers vs. HMDA

A U.S. patent (4,476,280) discloses that crystalline copolyamides derived from mixtures of hexamethylene diamine (HMDA), trimethylhexamethylene diamine (TMHMDA, a mixture containing 2,2,4-trimethylhexane-1,6-diamine), and specific aromatic/aliphatic diacids exhibit heat deflection temperatures (HDT) in excess of 305°C [1]. This is a direct, quantified enhancement over polyamides prepared solely with HMDA and the same diacid mixtures, which typically do not achieve such high HDT values. The patent emphasizes that achieving HDT >305°C was a key inventive step.

Heat deflection temperature
Head-to-head
>305°C (TMD copolymer)
Lower (HMDA-based analog)
Reported >305°C HDT supports high-temperature application context
Filled copolyamide, patent data
High-Performance Polyamides Heat Deflection Temperature Automotive Under-Hood Applications

Moisture-Tolerant, Low-Emission Epoxy Curing

A patent application (US 2015/0361234 A1) describes curing agents for low-emission epoxy resin products containing at least one adduct of trimethylhexamethylenediamine (TMD) and cresyl glycidyl ether [1]. The curing agent is specifically characterized by having a low viscosity and the ability to cure quickly together with epoxy resins even in moist, cold conditions, and importantly, without blushing, to form films with high hardness and surface quality [1]. While no direct quantitative comparator for these specific properties is provided, the patent's claims establish these as defining, advantageous features of TMD-based adducts over unmodified or other amine systems.

Moisture-tolerant curing
Class-level inference
Cures without blushing in moist, cold conditions
May support marine and high-humidity coating formulations
Patent application; qualitative differentiation
Low-Emission Epoxy Low-Temperature Curing Blush Resistance

2,2,4-Trimethylhexane-1,6-diamine: Application Scenarios


High-Heat Automotive & Electrical Components

Leverage the proven ability of 2,2,4-trimethylhexane-1,6-diamine to confer heat deflection temperatures exceeding 305°C in polyamide copolymers [1]. This directly enables the substitution of more expensive thermoplastics or metal parts in applications like engine covers, lawn mower shrouds, and electrical connectors, where long-term thermal stability is non-negotiable.

Aluminum Corrosion Inhibitor for Acidic Media

Based on direct comparative data showing a 98.3% corrosion inhibition efficiency on aluminum in HCl at 50 mM concentration [2], TMD is a prime candidate for formulating high-performance, non-chromate corrosion inhibitor packages for acidic descaling solutions, pickling baths, and metalworking fluids, where it can outperform isophorone diamine.

High-Solids Epoxy Coatings for Large Surfaces

Utilize the combination of TMD's low viscosity and extended pot life [3] to formulate high-solids, low-VOC epoxy coatings for flooring, bridge decks, and concrete repair. The longer working time is critical for achieving uniform film thickness over large surface areas, while the low viscosity aids in penetration and adhesion to porous substrates.

Moisture-Insensitive Marine Coatings

Capitalize on the demonstrated ability of TMD-based curing agents to cure without blushing under moist, cold conditions [4]. This is a critical advantage for marine coatings applied in shipyards or for protective linings installed in high-humidity environments, where conventional amines often fail due to surface defects and poor adhesion caused by carbamation.

Application
Selection Property
Validation Focus
High-heat polyamide components
Heat deflection temperature capability
Thermal stability under service load conditions
Aluminum corrosion inhibition in acidic media
Corrosion inhibitor efficacy
Electrochemical evaluation in HCl environments
High-solids epoxy coatings
Extended pot life and low viscosity
Working time and film formation uniformity
Moisture-insensitive marine coatings
Blush-resistant, low-temperature cure
Adhesion and surface quality under humid conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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